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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)oxane-4-

carboxylic acid

CAS No.: 1250507-53-9

Cat. No.: B1421955

Get Quote

Executive Summary & Structural Analysis
4-(2-Chlorophenyl)oxane-4-carboxylic acid (also known as 4-(2-chlorophenyl)tetrahydro-2H-

pyran-4-carboxylic acid) represents a critical scaffold in modern medicinal chemistry. It serves

as a bioisostere for 4-phenylcyclohexane-1-carboxylic acid, where the oxane (tetrahydropyran)

oxygen atom is introduced to modulate lipophilicity (LogP) and improve metabolic stability.

This guide provides a comprehensive analysis of the solubility and lipophilicity profile of this

compound, essential for optimizing its use as a pharmaceutical intermediate or active scaffold.
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Property Detail

IUPAC Name 4-(2-chlorophenyl)oxane-4-carboxylic acid

Common Synonyms
4-(2-chlorophenyl)tetrahydro-2H-pyran-4-

carboxylic acid

Molecular Formula C₁₂H₁₃ClO₃

Molecular Weight 240.68 g/mol

SMILES OC(=O)C1(CCOCC1)c2ccccc2Cl

Key Structural Features

Quaternary carbon center, Lipophilic 2-

chlorophenyl moiety, Polar oxane ether oxygen,

Ionizable carboxylic acid

Physicochemical Profile: Lipophilicity &
Solubility[7][8]
The physicochemical behavior of this molecule is dominated by the interplay between the

lipophilic chlorophenyl group and the ionizable carboxylic acid.

Lipophilicity (LogP vs. LogD)
Unlike simple aliphatic acids, the 2-chlorophenyl group imparts significant lipophilicity to the

neutral molecule. However, the oxane ring lowers the LogP by approximately 1.0–1.5 log units

compared to the corresponding cyclohexane analog, enhancing "drug-likeness."

Predicted LogP (Neutral Species): ~2.8 – 3.2

Rationale: Benzene (2.1) + Chlorine (0.7) + Aliphatic Scaffold. The oxane oxygen reduces

this slightly due to polarity.

Predicted LogD (pH 7.4): ~0.1 – 0.5

Mechanism:[1] At physiological pH (7.4), the carboxylic acid (pKa ~4.2) is >99.9% ionized.

The negative charge drastically increases water solubility and reduces the distribution

coefficient (LogD).
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Solubility Profile
The solubility is strictly pH-dependent. The compound exhibits "brick dust" behavior at low pH

(insoluble solid) but high solubility at neutral/basic pH.

Intrinsic Solubility (

): Low (< 50 µM estimated) in 0.1N HCl.

pH-Dependent Solubility: Follows the Henderson-Hasselbalch equation.

The "Ortho Effect": The chlorine atom at the 2-position (ortho) induces a steric twist between

the phenyl ring and the oxane ring. This prevents efficient planar stacking in the crystal

lattice, potentially increasing solubility compared to the 4-chlorophenyl (para) isomer.

Visualization: Solubility & Speciation Logic
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Figure 1: pH-dependent speciation and solubility logic for 4-(2-chlorophenyl)oxane-4-
carboxylic acid.
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Experimental Methodologies
To validate the theoretical profile, the following protocols are recommended. These are

designed to be self-validating systems.

Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant to predict LogD at any pH.

Preparation: Dissolve 2 mg of compound in a mixed solvent system (e.g., Methanol/Water

40:60) to ensure initial solubility.

Titration: Titrate with 0.1 N KOH standard solution under inert gas (

) to prevent carbonate formation.

Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol

concentrations (e.g., 30%, 40%, 50%). Plot pKa vs. % organic solvent and extrapolate to 0%

organic to get the aqueous pKa.

Target pKa: Expect values in the range of 4.0 – 4.5.

Protocol B: Shake-Flask LogD Measurement (pH 7.4)
Objective: Measure the distribution coefficient at physiological pH.

Phases: Pre-saturate 1-Octanol and Phosphate Buffer (pH 7.4) with each other for 24 hours.

Equilibration: Add 1 mg of compound to 2 mL of pre-saturated octanol and 2 mL of pre-

saturated buffer.

Agitation: Shake at 25°C for 4 hours, then centrifuge at 3000 rpm for 10 minutes to separate

phases.

Quantification: Analyze both phases using HPLC-UV (254 nm).

Calculation:

Protocol C: Kinetic Solubility (High Throughput)
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Objective: Rapid assessment for biological assays.

Stock: Prepare a 10 mM stock solution in DMSO.

Spike: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM,

2.5% DMSO).

Incubation: Shake for 2 hours at room temperature.

Filtration: Filter using a 0.45 µm filter plate to remove precipitate.

Analysis: Measure filtrate concentration via UV absorbance against a standard curve.

Synthesis & Manufacturing Context
Understanding the synthesis helps in identifying impurities that affect solubility measurements

(e.g., residual inorganic salts or starting materials).

Synthetic Pathway
The most robust route utilizes Bis(2-chloroethyl)ether to form the oxane ring via a double

alkylation of a phenylacetic acid derivative.

Ethyl 2-(2-chlorophenyl)acetate

Ethyl 4-(2-chlorophenyl)
oxane-4-carboxylate

Cyclodialkylation

Bis(2-chloroethyl)ether
+ NaH / DMSO

4-(2-Chlorophenyl)
oxane-4-carboxylic acid

Saponification

LiOH / THF / H2O
Reflux
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Figure 2: Standard synthetic route for the construction of the quaternary oxane carboxylic acid

scaffold.
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Impurity Profile[5]
Uncyclized Intermediates: Linear ether chains (more lipophilic).

Decarboxylated Product: 4-(2-chlorophenyl)tetrahydro-2H-pyran (Neutral, very high LogP,

low solubility). Note: This impurity can cause false negatives in solubility assays by forming

oil droplets.

Data Summary Table
Parameter Predicted/Typical Value Experimental Method

pKa (Acidic) 4.2 ± 0.3 Potentiometric Titration

LogP (Neutral) 2.9 ± 0.4 Shake Flask (pH 2.0)

LogD (pH 7.4) 0.2 ± 0.3 Shake Flask (pH 7.4)

Intrinsic Solubility (

)
< 50 µg/mL Thermodynamic (pH 2.0)

Solubility (pH 7.4) > 1 mg/mL Kinetic (PBS)

Topological Polar Surface Area

(TPSA)
~46 Å² Calculated (COOH + Ether)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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